1-Chloro-4-(iodomethyl)benzene
Overview
Description
Mechanism of Action
Pharmacokinetics
Factors such as the compound’s molecular weight (25248 g/mol ) and its physical properties (e.g., melting point, boiling point) could influence its pharmacokinetic behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-4-(iodomethyl)benzene . These factors could include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active.
Preparation Methods
1-Chloro-4-(iodomethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzyl alcohol with iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine. The reaction typically occurs in an inert solvent like dichloromethane or toluene, under reflux conditions. Another method involves the direct iodination of 4-chlorotoluene using iodine and a catalyst like iron(III) chloride .
Industrial production of this compound often employs similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
1-Chloro-4-(iodomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzyl derivatives.
Oxidation: The compound can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid, depending on the oxidizing agent and reaction conditions.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-Chloro-4-(iodomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated benzene derivatives.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
1-Chloro-4-(iodomethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-4-(bromomethyl)benzene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-Chloro-4-(fluoromethyl)benzene: Contains a fluorine atom, resulting in distinct chemical properties and uses.
1-Chloro-4-(methyl)benzene: Lacks the halogen substituent on the methyl group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its dual halogenation, which imparts specific reactivity patterns and broadens its range of applications in various fields of research and industry .
Properties
IUPAC Name |
1-chloro-4-(iodomethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGRTCOFRZQKPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309998 | |
Record name | 1-chloro-4-(iodomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90309998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35424-56-7 | |
Record name | NSC221127 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-4-(iodomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90309998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-(iodomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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